molecular formula C24H23N5O4S B2955717 ethyl 2-(2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate CAS No. 896315-47-2

ethyl 2-(2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2955717
CAS No.: 896315-47-2
M. Wt: 477.54
InChI Key: MZJVMCFIZZOXFP-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a synthetic 1,2,4-triazole derivative characterized by:

  • A 1,2,4-triazole core substituted at positions 3, 4, and 3.
  • 2-Methoxyphenyl and 1H-pyrrole groups at positions 5 and 4, respectively.
  • A sulfanylacetamido linker bridging the triazole ring to a benzoate ester moiety.

Its design likely aims to optimize lipophilicity (via the methoxyphenyl group) and hydrogen-bonding capacity (via pyrrole and ester functionalities) for enhanced target interaction.

Properties

IUPAC Name

ethyl 2-[[2-[[5-(2-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4S/c1-3-33-23(31)17-10-4-6-12-19(17)25-21(30)16-34-24-27-26-22(29(24)28-14-8-9-15-28)18-11-5-7-13-20(18)32-2/h4-15H,3,16H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJVMCFIZZOXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with ammonia or primary amines.

    Attachment of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Formation of the Sulfanyl Linkage: This can be achieved through nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and pyrrole rings.

    Reduction: Reduction reactions can occur at the triazole ring and the ester group.

    Substitution: Both nucleophilic and electrophilic substitution reactions can take place, especially at the aromatic rings and the sulfanyl linkage.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (for electrophilic substitution), nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-(2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to form multiple interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally analogous 1,2,4-triazole derivatives:

Compound Name / ID Triazole Substituents Key Functional Groups Reported Bioactivity
Target Compound 5-(2-Methoxyphenyl), 4-(1H-pyrrol-1-yl) Sulfanylacetamido, benzoate ester Inferred: Potential antimicrobial, antitumoral (based on SAR)
2-[4-Benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide 4-Benzyl, 5-(2-furyl) Sulfanylacetamide Broad-spectrum: Fungicidal, herbicidal, cholesterol inhibition
4-(5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl) semicarbazide 5-(2-Phenylacetylphenyl) Semicarbazide, oxadiazole Not specified; likely enzyme inhibition (common for semicarbazides)
4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole 3,5-Bis(2,4-dichlorophenoxy) Amino group Insecticidal, herbicidal (inferred from dichlorophenoxy groups)
Key Observations:
  • Hydrogen Bonding: The pyrrole group offers hydrogen-bond donor/acceptor sites, contrasting with benzyl (in ) or phenylacetyl (in ), which are less polar.
  • Linker Diversity :
    • The sulfanylacetamido-benzoate ester in the target compound may confer metabolic stability over acetamide () or semicarbazide () linkers, which are prone to hydrolysis.

Bioactivity and Structure-Activity Relationships (SAR)

  • Antimicrobial Activity : The sulfanyl group in both the target compound and is critical for disrupting microbial enzymes or membranes. The benzoate ester may extend half-life compared to acetamide in .
  • Herbicidal Potential: Dichlorophenoxy groups in are strongly herbicidal, whereas the methoxyphenyl group in the target compound may reduce phytotoxicity, shifting activity toward other targets.
  • Enzyme Inhibition : The pyrrole moiety in the target compound could inhibit cytochrome P450 or kinases, analogous to pyrrole-containing drugs, whereas semicarbazides () often target ureases or proteases.

Biological Activity

Chemical Structure

Ethyl 2-(2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that features several pharmacologically relevant moieties, including a triazole ring, a pyrrole structure, and a methoxyphenyl group. The presence of these functional groups suggests potential biological activity.

Antimicrobial Activity

Compounds containing triazole and pyrrole structures have been extensively studied for their antimicrobial properties. Triazoles are known for their ability to inhibit fungal enzymes, making them effective antifungal agents. Similarly, pyrrole derivatives often exhibit antibacterial activity. This compound may possess similar antimicrobial characteristics due to its structural components.

Anticancer Potential

Research has shown that triazole derivatives can exhibit anticancer activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The incorporation of a methoxyphenyl group may enhance this activity through increased lipophilicity and improved interaction with cellular targets. Studies on related compounds indicate that they can disrupt cancer cell metabolism and signaling pathways.

Anti-inflammatory Effects

Pyrrole-containing compounds have been reported to exhibit anti-inflammatory properties. The potential for this compound to modulate inflammatory pathways could be significant in the treatment of inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of new compounds. For this compound:

  • Triazole Ring : Known for antifungal and anticancer properties.
  • Pyrrole Moiety : Associated with anti-inflammatory and antimicrobial activities.
  • Methoxy Group : Enhances solubility and bioavailability.

Case Studies

While specific case studies on this compound are not available in the current literature, similar compounds have been evaluated in various studies:

  • Antifungal Activity : A study demonstrated that triazole derivatives significantly inhibited fungal growth in vitro.
  • Anticancer Evaluations : Research on pyrrole derivatives indicated their effectiveness against breast cancer cell lines through apoptosis induction.
  • Anti-inflammatory Studies : Compounds with similar structures showed reduced inflammation markers in animal models.

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